molecular formula C9H14N2O2 B1362563 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione CAS No. 22049-24-7

9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione

Cat. No.: B1362563
CAS No.: 22049-24-7
M. Wt: 182.22 g/mol
InChI Key: ZHEIXGWEQIILBB-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical development of 9-methyl-6,9-diazaspiro[4.5]decane-7,10-dione can be traced through the broader evolution of spirocyclic chemistry and diketopiperazine research. The compound was first cataloged in chemical databases in the early 2000s, with its initial creation date recorded as March 26, 2005, in the PubChem database. This timing coincides with a period of increased interest in spirocyclic scaffolds within pharmaceutical research, as scientists began to recognize the unique three-dimensional architectures that these compounds could provide for drug discovery efforts.

The systematic study of related spirocyclic diketopiperazines gained momentum during the 2010s, particularly with research into 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones and their biological activities. The compound has been the subject of ongoing research modifications, with its most recent database update occurring on May 24, 2025. The development of synthetic methodologies for producing this class of compounds has been driven by their potential therapeutic applications, particularly in anticonvulsant and anti-inflammatory research areas.

Early synthetic approaches to this compound class were developed through adaptations of classical diketopiperazine synthesis methods, combined with innovative spirocyclization techniques. The historical progression of research has shown an evolution from simple structural characterization to more sophisticated investigations of biological activity and synthetic utility. This compound serves as a representative example of how specialized heterocyclic chemistry has expanded to encompass complex polycyclic architectures with enhanced molecular diversity.

Nomenclature and Classification

This compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry for spirocyclic compounds. The compound name explicitly describes its structural features, beginning with the methyl substitution at position 9, followed by the diaza designation indicating two nitrogen atoms within the spirocyclic framework. The spiro[4.5]decane portion of the name denotes the characteristic spiro junction connecting a five-membered ring to a six-membered ring, totaling ten carbon atoms in the combined ring system.

The systematic classification places this compound within several important chemical categories. It belongs to the broader class of diketopiperazines, which are cyclic dipeptide derivatives characterized by their six-membered ring containing two amide groups. Additionally, it is classified as a spirocyclic compound due to its unique structural arrangement where two rings are connected through a single shared carbon atom. The presence of nitrogen heteroatoms further categorizes it as a diazaspiro compound, distinguishing it from purely carbocyclic spirocycles.

Alternative nomenclature systems have assigned various identifiers to this compound, including the Chemical Abstracts Service number 22049-24-7 and the National Service Center designation NSC260636. The compound is also recognized under research codes such as F2147-0979 and the Distributed Structure-Searchable Toxicity database identifier DTXSID10312707. These multiple naming conventions reflect the compound's presence across diverse research databases and its relevance to different scientific communities, from synthetic organic chemistry to biological screening programs.

Nomenclature System Identifier Database/Organization
IUPAC Name This compound International Union of Pure and Applied Chemistry
Chemical Abstracts Service Number 22049-24-7 Chemical Abstracts Service
National Service Center Code NSC260636 National Cancer Institute
Research Code F2147-0979 Chemical Supplier Systems
Toxicity Database Identifier DTXSID10312707 Distributed Structure-Searchable Toxicity Database

Occurrence and Distribution in Chemical Literature

The distribution of this compound throughout chemical literature reveals its significance across multiple research domains and commercial applications. The compound appears prominently in major chemical databases, including PubChem where it is catalogued as compound identification number 319109. Its presence extends to specialized chemical supplier databases, indicating commercial availability for research purposes through companies such as AChemBlock, which lists the compound with 95% purity specifications.

Chemical literature surveys demonstrate that this compound serves as both a synthetic target and a building block for more complex molecular architectures. Research publications have documented its appearance in studies focused on anticonvulsant drug development, where related 6-aryl-9-substituted derivatives have shown promising biological activity. The compound's molecular formula C9H14N2O2 and molecular weight of 182.22 grams per mole have been consistently reported across multiple independent sources, confirming its structural identity and purity standards.

International chemical databases have cataloged extensive physical and chemical property data for this compound, including computed descriptors such as its Simplified Molecular Input Line Entry System representation and International Chemical Identifier codes. The widespread documentation of these properties across diverse databases suggests active research interest and potential commercial significance. Chemical literature also indicates that this compound has been incorporated into various synthetic methodologies, particularly those aimed at constructing spirocyclic frameworks for pharmaceutical applications.

The compound's occurrence in patent literature and specialized research publications demonstrates its relevance to intellectual property considerations within pharmaceutical research. Multiple chemical suppliers maintain inventory records for this compound, suggesting sustained demand from research institutions and pharmaceutical companies engaged in spirocyclic chemistry investigations. This broad distribution pattern indicates that this compound has achieved recognition as a valuable research tool within the scientific community.

Significance in Spirocyclic Chemistry Research

The significance of this compound within spirocyclic chemistry research stems from its role as a representative member of the diazaspiro compound family, which has demonstrated considerable potential in medicinal chemistry applications. Spirocyclic architectures like this compound offer unique three-dimensional structural features that can enhance molecular complexity and provide novel binding interactions with biological targets. The spirocyclic nature of the molecule often imparts interesting conformational properties, which can influence its biological activity and interactions with other molecules.

Research investigations have revealed that compounds within this structural class exhibit diverse pharmacological effects, making them valuable targets for drug discovery programs. Studies on related 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane derivatives have demonstrated significant anticonvulsant activity, with some compounds showing potency levels superior to established reference drugs. Specifically, research has identified derivatives with median effective dose values of 0.0043 millimoles per kilogram in seizure prevention models, representing substantial improvements over traditional anticonvulsant medications.

The synthetic accessibility of this compound and related compounds has made them attractive scaffolds for medicinal chemistry optimization programs. Advanced synthetic methodologies have been developed for constructing these spirocyclic frameworks, including approaches that utilize nitrile lithiation and alkylation chemistry for methyl-substituted systems. These synthetic advances have enabled systematic structure-activity relationship studies that guide the development of more potent and selective derivatives.

Contemporary research has also explored the anti-inflammatory potential of compounds within this chemical class, with studies demonstrating significant activity in mouse models of inflammation. The most powerful anti-inflammatory effects have been observed in 9-N-methyl acetate derivatives, suggesting that specific substitution patterns can dramatically influence biological activity. This structure-activity relationship data has important implications for rational drug design efforts targeting inflammatory conditions.

Research Application Key Findings Reference Activity
Anticonvulsant Activity Median effective dose of 0.0043 mmol/kg in seizure models 14-fold more potent than Phenobarbital
Anti-inflammatory Effects Significant activity in mouse inflammation models Enhanced activity with 9-N-methyl acetate substitution
Synthetic Methodology Accessible through nitrile lithiation and alkylation Enables systematic derivative preparation
Structure-Activity Studies Substitution patterns influence biological potency Guides rational drug design approaches

Properties

IUPAC Name

9-methyl-6,9-diazaspiro[4.5]decane-7,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-11-6-7(12)10-9(8(11)13)4-2-3-5-9/h2-6H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEIXGWEQIILBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC2(C1=O)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10312707
Record name 9-methyl-6,9-diazaspiro[4.5]decane-7,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22049-24-7
Record name NSC260636
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260636
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-methyl-6,9-diazaspiro[4.5]decane-7,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a carbonyl compound. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione serves as a versatile building block for synthesizing more complex molecules. It is particularly useful in the study of spirocyclic compounds due to its unique structural characteristics.
  • Reactivity : The compound can undergo various chemical reactions such as oxidation and reduction, allowing researchers to explore its derivatives and their properties .

Biology

  • Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activities, making it a candidate for developing new antibiotics .
  • Anticancer Potential : Investigations into its anticancer properties are ongoing, with preliminary studies suggesting it may inhibit cancer cell proliferation through specific molecular interactions .

Medicine

  • Therapeutic Applications : Due to its unique structure and reactivity, this compound is being studied for potential therapeutic uses. Its derivatives have shown promise in treating neurological disorders .
  • Anticonvulsant Activity : Certain derivatives exhibit potent anticonvulsant properties, outperforming traditional medications like phenobarbital in efficacy tests .
CompoundED50 (mmol/kg)Reference Drug Comparison
6g0.004314x more potent than Phenobarbital (0.06 mmol/kg)
6e0.0191.8x more potent than Diphenylhydantoin (0.034 mmol/kg)

Industry

  • Material Development : The compound is utilized in developing new materials with specialized properties, contributing to advancements in various industrial applications .
  • Specialty Chemicals : It plays a role in producing specialty chemicals that have unique applications across different sectors .

Anticonvulsant Screening

A study on derivatives of this compound demonstrated significant anticonvulsant activity in animal models with minimal neurotoxicity observed . This highlights its potential as a safer alternative for treating seizures.

Mechanistic Insights

Research has shown that certain derivatives bind to neuronal voltage-sensitive sodium channels, which is critical for their anticonvulsant action. This binding profile correlates with the observed efficacy in seizure models .

Mechanism of Action

The mechanism of action of 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Alaptide

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione (Alaptide) Methyl at C8 C₉H₁₄N₂O₂ 182.22 Permeation enhancer; m.p. ~293 K
(8S)-8-Hydroxymethyl-6,9-diazaspiro[4.5]decane-7,10-dione Hydroxymethyl at C8 C₉H₁₄N₂O₃ 198.22 Altered H-bonding (O–H···O); crystal packing differences
6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione (5a) Phenyl at C6 C₁₄H₁₄N₂O₂ 242.27 Anticonvulsant candidate; m.p. 73–74°C
1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione (5d) Phenyl at C1; spiro[5.5] C₁₅H₁₆N₂O₂ 256.30 Higher m.p. (162°C) due to extended spiro system
8-(1-Methylethyl)-6,9-diazaspiro[4.5]decane-7,10-dione Isopropyl at C8 C₁₁H₁₈N₂O₂ 210.27 Increased lipophilicity; potential bioavailability enhancer
6,9-Diazaspiro[4.5]decane-7,10-dione (Unsubstituted) No substituents C₈H₁₂N₂O₂ 168.19 Baseline compound for reactivity studies

Key Observations:

Substituent Impact on Physicochemical Properties :

  • Methyl vs. Hydroxymethyl : Alaptide’s methyl group at C8 contributes to equatorial positioning and moderate lipophilicity, whereas the hydroxymethyl analogue introduces polarity and additional hydrogen bonding (O–H···O), altering crystal packing .
  • Aryl Substituents : Phenyl-substituted derivatives (e.g., 5a, 5d) exhibit higher melting points (73–162°C) due to π-π stacking and van der Waals interactions .

Ring Size and Spiro Junction :

  • Spiro[5.5] systems (e.g., 5d) show enhanced thermal stability compared to spiro[4.5] systems, likely due to reduced ring strain and increased molecular rigidity .

Synthetic Yields :

  • Alkylation of diketopiperazines (e.g., 5a–f) yields derivatives (6a–i) with efficiencies ranging from 50–85% , influenced by steric hindrance from substituents .

Key Observations:

  • Permeation Enhancement : Both alaptide and its dimethyl analogue enhance drug permeation via transient disruption of skin lipid bilayers, with alaptide showing a steady-state enhancement ratio of 2.3 .
  • Cytotoxicity: None of the tested spiro-DKPs exhibit significant cytotoxicity in vitro, supporting their safety for topical use .

Crystallographic and Hydrogen-Bonding Variations

  • Alaptide vs. Hydroxymethyl Analogue : While both form N–H···O hydrogen-bonded chains, the hydroxymethyl derivative (FEPFOV) forms additional O–H···O interactions, creating distinct crystal packing motifs .
  • Impact on Solubility : Polar substituents (e.g., hydroxymethyl) improve aqueous solubility but may reduce membrane permeability compared to alaptide’s methyl group .

Biological Activity

9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione is a complex organic compound characterized by its unique spirocyclic structure, which includes two nitrogen atoms and a methyl group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as an anticonvulsant and analgesic agent.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N2O2C_8H_{12}N_2O_2, with a molecular weight of approximately 168.19 g/mol. The spirocyclic framework allows for interesting conformational dynamics that influence its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several methodologies, including alkylation and cyclization reactions. The presence of carbonyl groups in its structure enhances its reactivity, making it a versatile building block in organic synthesis.

Anticonvulsant Properties

Research has demonstrated that this compound exhibits significant anticonvulsant activity. In a study evaluating various derivatives of diazaspiro compounds, this compound showed an effective ED50 value of 0.0043mmol kg0.0043\,\text{mmol kg} in the maximal electroshock seizure (MES) model, indicating it is approximately 14 times more potent than the reference drug phenobarbital .

Analgesic Effects

The compound has also been investigated for its analgesic effects. In preclinical models, it demonstrated the ability to reduce pain responses significantly, suggesting potential applications in pain management therapies .

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with neurotransmitter systems involved in seizure activity and pain pathways. Studies have indicated that the compound may modulate receptor activity or influence neurotransmitter release .

Comparative Analysis with Related Compounds

A comparative analysis of several diazaspiro compounds reveals that structural modifications significantly impact biological activity.

Compound NameStructural FeaturesBiological Activity
This compound Methyl substitution at nitrogen positionsAnticonvulsant and analgesic effects
8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione Additional carbonyl groupsEnhanced reactivity and potential applications
6-Aryl-9-substituted diazaspiro compounds Contains aryl substituentsVariable biological activities depending on substituents

Case Studies

  • Anticonvulsant Screening : In a study involving various diazaspiro derivatives, this compound was tested alongside other compounds for anticonvulsant properties using the pentylenetetrazol (PTZ) model. Results indicated superior efficacy compared to traditional anticonvulsants .
  • Pain Management Research : A recent investigation into the analgesic properties of diazaspiro compounds highlighted this compound's effectiveness in reducing nociceptive responses in animal models .

Q & A

Q. What are the common synthetic routes for 9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione, and what key intermediates should be prioritized?

The synthesis typically involves spirocyclic lactam formation via cyclocondensation or intramolecular cyclization. For example, analogous diazaspiro compounds are synthesized using maleimide derivatives in Diels-Alder reactions or by reacting oxiranes with amines under anhydrous conditions . Key intermediates include 6,6-diphenylfulvene (for spiro scaffold assembly) and methyl-substituted amines for nitrogen functionalization. Solvent choice (e.g., anhydrous THF) and temperature control (60–80°C) are critical to avoid side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. What analytical techniques are essential for structural validation of this compound?

A multi-technique approach is required:

  • X-ray crystallography : Resolves spirocyclic conformation and stereochemistry (e.g., isopropylidene-protected derivatives in ) .
  • 1H/13C-NMR : Identifies methyl group environments (δ 1.2–1.5 ppm for CH3) and lactam carbonyl signals (δ 170–175 ppm) .
  • HPLC-MS : Confirms purity (>95%) and molecular weight (e.g., [M+H]+ peaks in LCMS) .
    Cross-validate with IR spectroscopy for carbonyl stretches (1650–1750 cm⁻¹) and elemental analysis for C/H/N ratios .

Q. How should researchers handle safety and stability concerns during synthesis?

Refer to OSHA/NIOSH guidelines for hazardous intermediates (e.g., epoxides or anhydrides). Use inert atmospheres (N2/Ar) for moisture-sensitive steps and store the compound at –20°C in amber vials to prevent lactam hydrolysis. MSDS data for analogous spiro compounds highlight irritant properties; use PPE (gloves, goggles) and fume hoods .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved for this spiro compound?

Discrepancies often arise from dynamic effects (e.g., ring puckering). For example, X-ray data in shows a rigid spiro structure, while NMR may indicate conformational averaging. Use variable-temperature NMR (VT-NMR) to detect coalescence temperatures or employ DFT calculations (B3LYP/6-31G*) to model energy barriers . If crystallographic data conflicts with elemental analysis, repeat synthesis under rigorously anhydrous conditions to exclude hydrate formation .

Q. What factorial design strategies optimize reaction yields in diazaspiro synthesis?

A 2^k factorial design is effective for screening variables:

  • Factors : Temperature (60–100°C), catalyst loading (0.5–2 mol%), solvent polarity (THF vs. DMF).
  • Responses : Yield, purity, reaction time.
    Orthogonal arrays (e.g., L9 Taguchi) minimize experimental runs while maximizing data resolution. For example, highlights regression analysis to model yield as a function of amine equivalents and pH . Use ANOVA to identify significant factors (p < 0.05) and optimize via response surface methodology (RSM).

Q. How can biological activity data be contextualized for structure-activity relationship (SAR) studies?

Screen against Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213) and viruses (e.g., BVDV) using protocols in . Compare with analogs like 7-oxa-9-aza-spiro[4.5]decane-6,10-dione to assess the impact of methyl substitution on bioactivity. Use molecular docking (AutoDock Vina) to predict binding to bacterial dihydrofolate reductase or viral proteases . For contradictory bioassay results, validate via dose-response curves (IC50/EC50) and check for cytotoxicity in mammalian cell lines (e.g., HEK293) .

Methodological Challenges

Q. What strategies mitigate enantiomeric impurities in asymmetric synthesis?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (Jacobsen’s salen complexes) can enforce stereocontrol. For example, uses dioxiranes for asymmetric epoxidation, which could be adapted for spiro ring formation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or NMR with chiral shift reagents .

Q. How can COMSOL Multiphysics enhance process simulation for scale-up?

Model reaction kinetics and mass transfer using the "Chemical Reaction Engineering Module." Input Arrhenius parameters (from DSC/TGA) to predict thermal runaway risks. Use AI-driven optimization (e.g., Bayesian networks) to refine reactor design (CSTR vs. PFR) and minimize byproducts .

Data Interpretation and Validation

Q. How should researchers address crystallographic disorder in spiro compounds?

Apply the SQUEEZE algorithm (PLATON) to model solvent-occupied voids. Refine occupancy factors for disordered methyl groups and validate via Hirshfeld surface analysis . Cross-check with 2D NOESY to confirm spatial proximities .

Q. What statistical methods reconcile conflicting bioactivity data across labs?

Use meta-analysis (random-effects model) to aggregate EC50 values from multiple studies. Apply Bland-Altman plots to assess inter-lab variability and confirm reproducibility via Cohen’s kappa coefficient (κ > 0.8) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione
Reactant of Route 2
9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione

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